4-Chloro-N-hydroxy-alpha-methylbenzeneethanamine
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Overview
Description
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is an organic compound that belongs to the class of amines This compound features a hydroxyl group, a methyl group, and a chlorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde, methylamine, and hydroxylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-chlorobenzaldehyde with methylamine under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydroxylamine, resulting in the formation of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanone, while reduction may produce N-methyl-2-(4-chlorophenyl)ethanamine.
Scientific Research Applications
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The hydroxyl group and amine functionality allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-1-methyl-2-(4-fluorophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-bromophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-methylphenyl)ethanamine
Uniqueness
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
63-93-4 |
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Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,7,11-12H,6H2,1H3 |
InChI Key |
BZXHPTZUMNWGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NO |
Origin of Product |
United States |
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